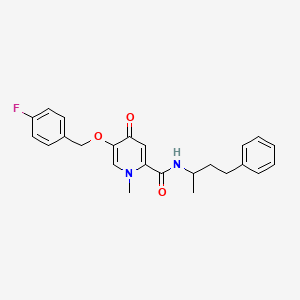![molecular formula C12H9ClF3NO B2952333 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide CAS No. 1334148-02-5](/img/structure/B2952333.png)
2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide is a versatile chemical compound utilized in various scientific research applications. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide has been determined by single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° .Chemical Reactions Analysis
The specific chemical reactions involving 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide are not available in the search results. This compound is likely used as a building block in various chemical reactions due to its trifluoromethylbenzene group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide include a molecular weight of 204.05 . More specific properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its precise molecular structure, defined by the molecular formula
C12H9ClF3NO C_{12}H_{9}ClF_{3}NO C12H9ClF3NO
, allows for the validation of analytical methods in drug development.Fragment-Based Drug Discovery
As a fragment electrophile, it serves as a “scout” fragment in fragment-based covalent ligand discovery . This application is crucial for identifying potential binding sites on target proteins and developing more efficient drugs.
Targeted Protein Degradation
Incorporated into bifunctional tools such as electrophilic PROTAC® molecules, this compound aids in targeted protein degradation . This is particularly significant in the field of cancer research where the selective elimination of malfunctioning proteins is necessary.
E3 Ligase Discovery
The compound has been demonstrated by the Cravatt Lab to be effective in the discovery of E3 ligases . E3 ligases are enzymes that facilitate the transfer of ubiquitin to a substrate protein, marking it for degradation by the proteasome.
Depression Phenotype Replication in Animal Studies
It has been indicated that derivatives of this compound can replicate and assess multiple depression phenotypes in animal models . This application is vital for understanding the pathophysiology of depression and developing new treatments.
Synthesis of Novel Organic Compounds
Due to its unique structure, it is used in the synthesis of novel organic compounds, providing a versatile building block for chemical synthesis . This is essential for creating new molecules with potential therapeutic properties.
Chemical Research and Education
This compound is also used in chemical research and education for demonstrating various chemical reactions and synthesis techniques . It provides a practical example for students and researchers to understand complex chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with theserotonergic system , particularly the 5-HT receptors .
Mode of Action
It’s suggested that the compound may interact with its targets via anSN1 or SN2 pathway , which involves a resonance-stabilized carbocation .
Biochemical Pathways
The compound appears to have an effect on the serotonergic system . This system is involved in numerous physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function. The compound’s interaction with this system could potentially influence these processes.
Result of Action
It’s suggested that the compound may have anantidepressant-like effect , potentially through its interaction with the serotonergic system .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c13-8-11(18)17-6-2-4-9-3-1-5-10(7-9)12(14,15)16/h1,3,5,7H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYXPQOLWIRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

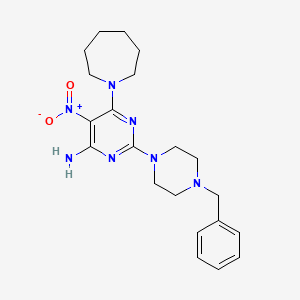
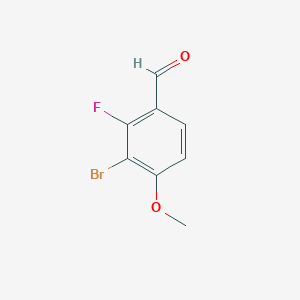

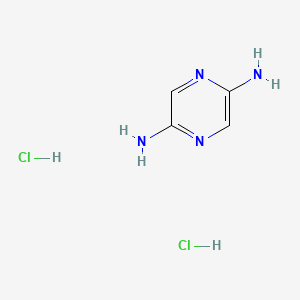
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2952256.png)
![N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2952259.png)
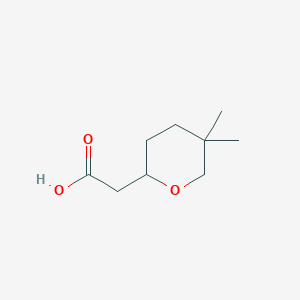

![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate](/img/structure/B2952267.png)
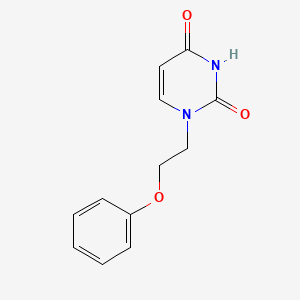

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)
